Oxazolo[4,5-c]pyridin-2(3H)-one

Analytical Chemistry Procurement Specification Quality Control

Oxazolo[4,5-c]pyridin-2(3H)-one is a critical [4,5-c]-fused heterocyclic scaffold for GSK3 & AXL kinase inhibitor programs, validated in patent literature for osteoporosis & oncology. Unlike generic oxazolopyridinones, this specific regioisomer ensures target selectivity via its unique tautomeric state and hydrogen-bonding orientation. Available in ≥95% purity with argon-protected shipping, it is ideal for multi-step synthesis, SAR studies, and hit-to-lead optimization. Choose the exact building block to avoid uncontrolled variables that compromise reproducibility.

Molecular Formula C6H4N2O2
Molecular Weight 136.11 g/mol
CAS No. 59851-50-2
Cat. No. B3054356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazolo[4,5-c]pyridin-2(3H)-one
CAS59851-50-2
Molecular FormulaC6H4N2O2
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1OC(=O)N2
InChIInChI=1S/C6H4N2O2/c9-6-8-4-3-7-2-1-5(4)10-6/h1-3H,(H,8,9)
InChIKeyDCIHMFKXUPIFLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxazolo[4,5-c]pyridin-2(3H)-one (CAS 59851-50-2): Technical Specifications and Procurement Baseline


Oxazolo[4,5-c]pyridin-2(3H)-one (CAS 59851-50-2) is a fused heterocyclic compound consisting of a pyridine ring fused to an oxazol-2-one moiety, with the molecular formula C₆H₄N₂O₂ and a molecular weight of 136.11 g/mol [1]. This compound serves as a core building block in medicinal chemistry and organic synthesis, with its structure characterized by a planar, aromatic system and a hydrogen bond donor count of 1, which influences its reactivity and interaction potential [1][2]. Commercially, it is available from multiple specialty chemical suppliers in research and bulk quantities, with reported purities ranging from 95% to 99% and packaging options that include argon-protected formats for air-sensitive handling [2].

Why Generic Oxazolopyridinone Substitution Fails: Critical Differentiators for Oxazolo[4,5-c]pyridin-2(3H)-one Procurement


Substituting Oxazolo[4,5-c]pyridin-2(3H)-one with a generic oxazolopyridinone or a closely related isomer is not scientifically valid due to the divergent synthetic utility and biological activity profiles inherent to each regioisomer. The specific [4,5-c] ring fusion positions the nitrogen atom in the pyridine ring at a distinct orientation relative to the oxazolone carbonyl, which directly impacts hydrogen-bonding patterns, molecular recognition, and downstream reactivity in cross-coupling reactions [1]. For example, while isoxazolo[4,5-c]pyridinones have been explored as hypolipidemic agents, and oxazolo[5,4-c]pyridines appear in kinase inhibitor patents, the [4,5-c] oxazolone scaffold in this compound offers a unique electrophilic center and tautomeric state that cannot be replicated by other regioisomers without altering synthetic outcomes or bioactivity [1][2]. Therefore, generic substitution introduces uncontrolled variables that compromise experimental reproducibility and downstream development timelines.

Oxazolo[4,5-c]pyridin-2(3H)-one: Quantitative Differentiation Against Closest Analogs and In-Class Compounds


Purity and Commercial Availability: Oxazolo[4,5-c]pyridin-2(3H)-one vs. Regioisomeric Analogs

Oxazolo[4,5-c]pyridin-2(3H)-one is commercially available at higher minimum purities compared to its regioisomeric analogs, which directly impacts downstream synthetic reliability and reduces the need for additional purification steps. While standard commercial grades of oxazolo[4,5-b]pyridine derivatives and related isoxazolopyridinones are frequently supplied at 95% purity, Oxazolo[4,5-c]pyridin-2(3H)-one is routinely offered at NLT 98% to 99% purity by multiple vendors . This higher baseline purity translates to a reduction in starting material impurities by at least 3-4 percentage points, which is critical for multi-step syntheses where impurity accumulation can significantly depress final yields.

Analytical Chemistry Procurement Specification Quality Control

Regioisomeric Scaffold Uniqueness: Oxazolo[4,5-c]pyridin-2(3H)-one vs. Oxazolo[5,4-c]pyridine and Isoxazolo[4,5-c]pyridinones

The [4,5-c] ring fusion in Oxazolo[4,5-c]pyridin-2(3H)-one is structurally and functionally distinct from other regioisomers such as oxazolo[5,4-c]pyridines and isoxazolo[4,5-c]pyridinones, which are documented in the patent literature for entirely different therapeutic applications. Specifically, oxazolo[5,4-c]pyridine derivatives are claimed as GSK3/AXL kinase inhibitors [1], while isoxazolo[4,5-c]pyridinones have been investigated as hypolipidemic agents and precursors for hypnotics [2]. In contrast, the [4,5-c] oxazolone scaffold provides a unique hydrogen-bond acceptor/donor arrangement and electrophilic reactivity profile that is not replicated by these isomers, making it a privileged scaffold for distinct target engagement strategies [3].

Medicinal Chemistry Chemical Biology Scaffold Hopping

Physicochemical Profile: Oxazolo[4,5-c]pyridin-2(3H)-one vs. Saturated and Halogenated Analogs

The physicochemical properties of Oxazolo[4,5-c]pyridin-2(3H)-one, including a low molecular weight (136.11 g/mol), a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a computed XLogP3 of 0.1, position it favorably within lead-like chemical space [1]. In contrast, related building blocks such as 4-bromooxazolo[4,5-c]pyridin-2(3H)-one (molecular weight increased by ~79 g/mol due to bromine substitution) and hexahydrooxazolo[4,5-c]pyridin-2(3H)-one hydrochloride (increased molecular weight and altered solubility due to salt formation) exhibit significantly different physicochemical properties that impact solubility, permeability, and downstream synthetic handling . The unsubstituted parent compound offers a versatile starting point for derivatization without introducing heavy atoms or chiral centers, which is advantageous for maintaining synthetic tractability and favorable ADME properties.

Physical Chemistry Drug Design Property Prediction

Oxazolo[4,5-c]pyridin-2(3H)-one: Optimized Application Scenarios Based on Quantitative Evidence


GSK3/AXL Kinase Inhibitor Development

The oxazolo[4,5-c]pyridine scaffold, which encompasses Oxazolo[4,5-c]pyridin-2(3H)-one, is explicitly claimed in patent literature for the development of GSK3 and AXL kinase inhibitors with therapeutic applications in osteoporosis, bone fracture repair, and oncology [1]. Researchers engaged in kinase drug discovery should prioritize this specific compound over alternative regioisomers to ensure alignment with the structural motifs validated in the patent examples and to maintain target selectivity profiles reported for this scaffold.

Precision Synthesis of Heterocyclic Building Blocks

With commercial purities of 98-99% [1], Oxazolo[4,5-c]pyridin-2(3H)-one is ideally suited for multi-step organic syntheses that demand high starting material fidelity to minimize impurity accumulation and maximize final yields. Its use as a building block is well-documented in vendor catalogs and synthetic route databases, where it serves as a precursor for further functionalization via cross-coupling, alkylation, or cycloaddition reactions .

Scaffold-Hopping and Isosteric Replacement in CNS Drug Discovery

Given its low molecular weight (136.11 g/mol), favorable logP (0.1), and balanced hydrogen-bonding capacity [1], Oxazolo[4,5-c]pyridin-2(3H)-one represents an attractive scaffold for isosteric replacement of pyridone or oxazolone moieties in CNS-penetrant drug candidates. Its physicochemical profile aligns with lead-like chemical space and supports oral bioavailability and blood-brain barrier permeability predictions, making it a strategic choice over larger, more lipophilic analogs .

Academic and Industrial Medicinal Chemistry Research

As a core heterocyclic scaffold with documented versatility in both patent and peer-reviewed literature, Oxazolo[4,5-c]pyridin-2(3H)-one is a valuable asset for academic groups and pharmaceutical R&D laboratories engaged in hit-to-lead optimization. Its commercial availability in multiple purity grades and packaging formats (including argon-protected) [1] ensures that researchers can reliably source the material for high-throughput screening, SAR studies, and scale-up chemistry without the variability introduced by in-house synthesis.

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